Hydrogen Bond Donor Count: N-Methyl Derivative (HBD = 0) vs. N–H Analog (HBD = 1) – Impact on Predicted Permeability and Solubility
The target compound (CAS 78633-42-8) carries an N-methyl group at the 3-position, yielding a computed hydrogen bond donor count of zero. In contrast, its direct N–H analog, 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride (CAS 78633-41-7), possesses HBD = 1 [1][2]. This single H-bond donor difference is a well-established determinant of passive membrane permeability: the absence of an H-bond donor systematically reduces the free-energy penalty for desolvation during membrane crossing, and is a recognized molecular design principle for improving oral absorption and CNS penetration. The XLogP3 values are nearly identical (1.3 for the target vs. 1.2 for the N–H analog), meaning the increase in lipophilic permeability surface-area product is not offset by higher molecular weight. The downstream implication is that sulfonamide products derived from the target will inherently exhibit superior passive permeability compared to those derived from the N–H analog, without altering any other pharmacophoric element.
| Evidence Dimension | Hydrogen Bond Donor Count (predicted determinant of passive membrane permeability) |
|---|---|
| Target Compound Data | HBD = 0; XLogP3 = 1.3; TPSA = 72.1 Ų; MW = 247.66 g/mol |
| Comparator Or Baseline | 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride (CAS 78633-41-7): HBD = 1; XLogP3 = 1.2; MW = 233.63 g/mol |
| Quantified Difference | ΔHBD = −1 (absolute elimination of hydrogen bond donor capacity); XLogP3 difference = +0.1; MW increase = +14.03 g/mol |
| Conditions | Computed properties from PubChem (XLogP3, Cactvs HBD/HBA, TPSA). No experimental permeability assay was identified for the sulfonyl chloride precursors themselves; differentiation is class-level inference based on established drug-design principles linking HBD count to permeability. |
Why This Matters
For medicinal chemistry procurement, this difference means the N-methyl intermediate is the mandatory starting point whenever the target sulfonamide is required to have zero H-bond donors for permeability optimization; using the N–H analog will introduce an H-bond donor at an early synthetic stage that cannot be removed later, compromising oral bioavailability potential.
- [1] PubChem Compound Summary, CID 51072298. 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride; CAS 78633-42-8. HBD = 0, HBA = 4, XLogP3 = 1.3, TPSA = 72.1 Ų. View Source
- [2] PubChem Compound Summary, CID 5107206. 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride; CAS 78633-41-7. HBD = 1, HBA = 4, XLogP3 = 1.2. View Source
